molecular formula C4H9N B122466 Pyrrolidine CAS No. 123-75-1

Pyrrolidine

Cat. No. B122466
CAS RN: 123-75-1
M. Wt: 71.12 g/mol
InChI Key: RWRDLPDLKQPQOW-UHFFFAOYSA-N
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Description

Pyrrolidine is a saturated heterocycle with a five-membered ring structure that includes one nitrogen atom. It is a fundamental structure in medicinal chemistry, as it is present in many biologically active compounds and pharmaceuticals. The pyrrolidine ring is known for its presence in various natural products and synthetic compounds with a wide range of biological activities .

Synthesis Analysis

The synthesis of pyrrolidine derivatives has been a subject of significant interest due to their stereochemical diversity and importance in medicinal chemistry. One method for synthesizing pyrrolidine derivatives is through catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the creation of different stereochemical patterns in enantioselective pyrrolidine synthesis . Another approach involves a palladium(II)-catalyzed enantio- and diastereoselective synthesis, where a nucleopalladation step forms the pyrrolidine moiety followed by an intermolecular addition of a second nucleophile .

Molecular Structure Analysis

The molecular structure of pyrrolidine has been studied extensively. It exhibits a "pseudorotational" degree of freedom, which is common in saturated five-membered rings. This pseudorotation is hindered by a potential barrier, affecting the molecule's thermodynamic properties . Additionally, the crystal structure of pyridine, which is structurally related to pyrrolidine, has been determined to be orthorhombic with specific lattice parameters .

Chemical Reactions Analysis

Pyrrolidine and its derivatives participate in various chemical reactions. For instance, the hybrid macrocycles cyclo[m]pyridine[n]pyrroles, which contain pyrrolidine units, can display expanded π-conjugation upon protonation, as evidenced by spectroscopic and X-ray diffraction studies . Similarly, the macrocycle cyclo pyridine pyrrole can adopt different conformations upon protonation or complexation with boron difluoride, demonstrating the dynamic nature of these pyrrolidine-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine have been characterized in detail. Studies have provided values for heat capacity in various states, transition temperatures, heats of transition, fusion, and vaporization, as well as vapor pressure data. An unusual thermal anomaly observed in the liquid state of pyrrolidine may be related to the effects of restricted pseudorotation or molecular association . Furthermore, the biological activity of pyrrolo[3,4-c]pyridine derivatives, which include the pyrrolidine moiety, has been extensively reviewed, highlighting their potential in treating diseases of the nervous and immune systems, as well as their analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Pyrrolidines are crucial in synthesizing heterocyclic compounds, showing significant biological effects and having diverse applications in medicine, industry, dyes, and agrochemicals. A study demonstrates the synthesis of pyrrolidines in a [3+2] cycloaddition reaction, indicating their potential in polar nature and mild condition reactions (Żmigrodzka et al., 2022).

Natural Product Synthesis

  • Pyrrolidines serve as privileged substructures in bioactive natural products and drugs. Cycloaddition and annulation strategies are efficient for constructing multisubstituted pyrrolidines, highlighting their role in the synthesis of pyrrolidine-containing alkaloids (Li, Ye, & Zhang, 2018).

Biological Activity

  • Pyrrolo[3,4-c]pyridine derivatives, which include a pyrrole moiety fused to a pyridine nucleus, exhibit a broad spectrum of pharmacological properties. Studies show their potential in treating diseases of the nervous and immune systems, as well as their antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

Glycosidase Inhibition

  • Pyrrolidine alkaloids, resembling sugar molecules in hydroxyl substituents, are significant in research for cancer, AIDS, diabetes, immunology, and plant-insect recognition. They function as potent and specific glycosidase inhibitors (Fellows & Nash, 1990).

Organic Synthesis and Catalysis

  • Pyrrolidines have applications in organic synthesis, metal catalysis, and organocatalysis, being crucial as ligands for first-row transition-metal catalysts. They enable access to complex poly-heterocyclic pyrrolidines through organoaluminum-promoted intermolecular cycloadditions (Otero-Fraga et al., 2017).

Medical Research

  • Pyrrolidine dithiocarbamate (PDTC) is studied for its effects on proteins and DNA. It's known for its antioxidant properties and has been investigated for its ability to prevent the activation of redox-sensitive transcription factors, protecting against free radical-induced cellular injuries (Wu & Momand, 1998).

Stereodiversity in Synthesis

  • The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides in pyrrolidine synthesis allows access to diverse stereochemical patterns, emphasizing the versatility and stereodiversity achievable in enantioselective pyrrolidine synthesis (Adrio & Carretero, 2019).

Ischemia/Reperfusion Injury Research

  • PDTC is studied for its protective effects against ischemia/reperfusion injury in organs like the liver and intestines. It acts as an antioxidant and inhibitor, providing valuable insights into the protective mechanisms against microcirculatory failure and tissue injury (Teke et al., 2007).

Bioactive Molecule Synthesis

  • Pyrrolidines are important in synthesizing bioactive molecules, exhibiting a range of biological activities such as antidiabetic, anticancer, antimalarial, and antimicrobial activities. Their efficient synthesis has garnered significant attention, with the [3+2] cycloaddition method being prominent (Zia, 2017).

Safety And Hazards

Pyrrolidine is highly flammable, harmful, corrosive, and a possible mutagen . It causes serious eye damage . Containers may explode when heated. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back .

Future Directions

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

pyrrolidine
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InChI

InChI=1S/C4H9N/c1-2-4-5-3-1/h5H,1-4H2
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InChI Key

RWRDLPDLKQPQOW-UHFFFAOYSA-N
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Canonical SMILES

C1CCNC1
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Molecular Formula

C4H9N
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Related CAS

89014-29-9, 25150-61-2 (hydrochloride)
Record name Pyrrolidine, homopolymer
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DSSTOX Substance ID

DTXSID3059559
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Molecular Weight

71.12 g/mol
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Physical Description

Pyrrolidine appears as a colorless to pale yellow liquid with an ammonia-like odor. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion., Liquid, Colorless to yellow liquid with ammonia-like odor; [HSDB], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colourless liquid; Penetrating amine-type aroma
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Boiling Point

86.56 °C, 87.00 to 88.00 °C. @ 760.00 mm Hg, 89 °C
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Flash Point

37 °F (NFPA, 2010), 37 °F, 37 °F (3 °C) (CLOSED CUP), 3 °C
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Solubility

Soluble in ethanol, ethyl ether; slightly soluble in benzene, chloroform, In water, 1.0X10+6 mg/L (miscible) at 20 °C, 1.00E+06 mg/L @ 20 °C (exp), Solubility in water: miscible, Soluble in water, fats, Soluble (in ethanol)
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Density

0.8520 at 22.5 °C/4 °C, Relative density (water = 1): 0.85, 0.847-0.853
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Vapor Density

2.45 (Air = 1), Relative vapor density (air = 1): 2.45
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Vapor Pressure

62.7 [mmHg], 62.7 mm Hg at 25 °C, Vapor pressure, kPa at 39 °C: 1.8
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Product Name

Pyrrolidine

Color/Form

Colorless to pale yellow liq

CAS RN

123-75-1
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-57.79 °C, -63 °C
Record name PYRROLIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/120
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pyrrolidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031641
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PYRROLIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

(S)-1,2,3,5,6,7,8,8a-octahydroindolizin-5,7-dione (117 mg (0.76 mmol), prepared as described in 3)) was dissolved in ethanol (1.2 ml). To the solution was added pyrrolidine (128 μl, 1.53 mmol), and the resulting mixture was allowed to stand at room temperature for 5 minutes. At the end of this time, the reaction mixture was concentrated by distillation under reduced pressure to remove solvents and any excess of pyrrolidine, to give the title compound (160 mg) as a light yellow powder (yield quantitative).
Quantity
117 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One
Quantity
128 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 7a (9.47 g, 29.7 mmol, 1 equiv) in anhydrous THF at −78° C. under N2 was added a 1 M solution of LiHMDS in THF (33 mmol, 33 mL, 1.1 equiv) followed by cis-1-bromo-2-pentene (4.21 mL, 35.6 mmol, 1.2 equiv), afforded a mixture of diastereomers of the lactam 7b (R9′=2-pentene) (43.2%) after silica gel purification. The lactam 7b (3.96 g, 10.22 mmol) was reduced to the pyrrolidine 7c (R9′=2-pentene) by the two-step sequence involving superhydride® reduction of the lactam to the hemiaminal, at −78° C. in anhydrous THF, and the subsequent reduction of the hemiaminal with Et3SiH/BF3OEt2 in anhydrous DCM at −78° C., affording 7c (R9′=2-pentene) (71%) after silica gel purification. The pyrrolidine 7c (2.71 g, 7.26 mmol) and 10% palladium on carbon (560 mg) in anhydrous methanol (30 mL) was subjected to Parr hydrogenolysis at 50 psi for 5 h. The reaction mixture was filtered through a celite pad and washed several times with methanol. The combined washings and filtrate were evaporated to dryness, affording, without further purification, a colorless oil 7d (R9=pentyl) (1.68 g, 80%); TLC: Rf=0.3 [Solvent system: DCM:hexanes:MeOH (6:5:1)]. MS (ESNEG): 284.5 [M−H]−.
[Compound]
Name
lactam
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
hemiaminal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
[Compound]
Name
7a
Quantity
9.47 g
Type
reactant
Reaction Step Eight
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
33 mL
Type
solvent
Reaction Step Eight
Quantity
4.21 mL
Type
reactant
Reaction Step Nine
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods III

Procedure details

NR2=Pyrrolidine (11f). The HCl salt of 11f was prepared by suspending the free base in EtOAc and adding 1.1 eq HCl/Et2O and stirring for 1 h. Filtration of the resulting solid led to a hygroscopic solid. Yield=72%; 1H NMR (CDCl3) δ 7.93 (d, 1H), 7.79 (d, 1H), 7.49 (t, 1H), 7.22 (d, 2H), 7.11 (d, 2H), 4.50 (m, 5H), 4.17 (s, 2H), 3.40 (m, 2H), 3.25 (m, 4H), 3.13 (m, 2H), 2.99 (m, 2H), 2.00 (m, 2H), 1.83 (m, 2H); MS (ES+=375.38). Anal Calcd. for C23H27ClN4O1 (4 H2O): C, 57.19; H, 7.30; N, 11.60. Found: C, 56.93; H, 7.46; N, 11.74.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
HCl Et2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

By a procedure analogous to that of Example 1 there are obtained, with the use of 2.9 g (0.041 mole) of pyrrolidine and 3.0 g (0.041 mole) of piperidine, instead of morpholine, crude 1-(2-benzoyl-4-chlorophenyl)- 5-[(1-pyrrolidinyl)-methyl]-1H-1,2,4-triazole-3-carboxylic acid methyl ester and crude 1-(2-benzoyl-4-chlorophenyl)-5-(piperidinomethyl)-1H-1,2,4-triazole-3-carboxylic acid methyl ester, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(2-benzoyl-4-chlorophenyl)- 5-[(1-pyrrolidinyl)-methyl]-1H-1,2,4-triazole-3-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(2-benzoyl-4-chlorophenyl)-5-(piperidinomethyl)-1H-1,2,4-triazole-3-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

TFA (250 μL, 3.24 mmol) was added to a solution of carbamate J5a in DCE (1 mL) and the reaction was stirred at rt for 1.5 hr. The reaction was concentrated under a stream of nitrogen to provide a TFA salt of pyrrolidine J5b (45 mg). LC-MS retention time 2.928 min; m/z 525.32 (MH+). LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with a Phenomenex-Luna 10u C18 3.0×50 mm column using a SPD-10AV UV-Vis detector at a detector wave length of 220 nM. The elution conditions employed a flow rate of 4 mL/min, a gradient of 100% solvent A/0% solvent B to 0% solvent A/100% solvent B, a gradient time of 4 min, a hold time of 1 min, and an analysis time of 5 min where solvent A was 5% MeOH/95% H2O/10 mM ammonium acetate and solvent B was 5% H2O/95% MeOH/10 mM ammonium acetate. MS data was determined using a Micromass Platform for LC in electrospray mode.
Name
Quantity
250 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolidine
Reactant of Route 2
Pyrrolidine
Reactant of Route 3
Pyrrolidine
Reactant of Route 4
Pyrrolidine
Reactant of Route 5
Pyrrolidine
Reactant of Route 6
Pyrrolidine

Citations

For This Compound
281,000
Citations
D O'Hagan - Natural product reports, 2000 - pubs.rsc.org
… the 5-alkyl position of the pyrrolidine ring. All of … pyrrolidine alkaloid ring systems. For example the cyclisation of aminyl radicals in a 5-exo manner has been used to generate pyrrolidine …
Number of citations: 307 pubs.rsc.org
AO Plunkett - Natural Product Reports, 1994 - pubs.rsc.org
The anti-trail pheromone (1) has been prepared in high yield'via the oxazine (2). This one-pot synthesis involves cycloaddition of a novel nitrosoalkene on to a silyl enol ether and …
Number of citations: 159 pubs.rsc.org
AR Pinder - Natural Product Reports, 1989 - pubs.rsc.org
Pyrrole continues to be a structural feature amongst alkaloids. Several pyrrole-derived amides (pyrrolides)(1) have been isolated from the roots of Achillea ageratifolia. Their structures …
Number of citations: 106 pubs.rsc.org
G Li Petri, MV Raimondi, V Spanò, R Holl… - Topics in Current …, 2021 - Springer
… After a comparison of the physicochemical parameters of pyrrolidine with the parent … pyrrolidine rings, eg, proline derivatives. Since one of the most significant features of the pyrrolidine …
Number of citations: 89 link.springer.com
Y Higashio, T Shoji - Applied Catalysis A: General, 2004 - Elsevier
… Pyrrolidine is easily obtained … Pyrrolidine is also obtained by the cyclization of 1,4-diaminobutane using phosphorous(V) oxide-type catalyst [45]. In the liquid-phase reaction, pyrrolidine …
Number of citations: 117 www.sciencedirect.com
N Jeelan Basha, SM Basavarajaiah, K Shyamsunder - Molecular Diversity, 2022 - Springer
… pyrrolidine, or by its fused analogs. This review mainly focuses on the therapeutic potential of pyrrole, pyrrolidine… reports on the pyrrole, pyrrolidine analogs, and their biological potential. …
Number of citations: 60 link.springer.com
J Josse, WF Harrington - Journal of Molecular Biology, 1964 - Elsevier
… of pyrrolidine residues in various collagens has been estimated statistically and leads to the conclusion that triplets containing neighboring pyrrolidine … to the pyrrolidine content and …
Number of citations: 293 www.sciencedirect.com
Felpin, S Girard, G Vo-Thanh, RJ Robins… - The Journal of …, 2001 - ACS Publications
… We anticipated that this key intermediate would give rise to the pyrrolidine and piperidine rings. Thus, the elaboration of the pyrrolidine ring relies on an intramolecular hydroboration−…
Number of citations: 184 pubs.acs.org
D Enders, C Thiebes - Pure and Applied Chemistry, 2001 - degruyter.com
… The enantioselective syntheses of the pyrrolidine alkaloids bgugaine and (2S,12′R)-2-(12′-aminotridecyl)-pyrrolidine, a defense alkaloid of the Mexican bean beetle are reported. …
Number of citations: 118 www.degruyter.com
D O'Hagan - Natural Product Reports, 1997 - pubs.rsc.org
The pyrrole funebral 3 is a component of the secondary metabolite cocktail2 of Quararibea funebris, a tree of medicinal and religious significance to the New World Aztec civilisation. …
Number of citations: 66 pubs.rsc.org

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